N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-22-14-8-4-2-6-11(14)12(18)10-19-16(21)17-20-13-7-3-5-9-15(13)23-17;/h2-9,12H,10,18H2,1H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCHISXUOVTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole class, which is known for diverse biological activities. Its structure includes:
- A benzothiazole moiety
- An amino group
- A methoxy-substituted phenyl group
- A carboxamide functional group
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Induction of apoptosis
- Inhibition of tumor cell proliferation
In one study, a related benzothiazole compound exhibited an IC50 value of 1.61 µg/mL against a specific cancer cell line, indicating potent cytotoxicity . The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance activity, particularly when electron-donating groups are present.
Antimicrobial Activity
Benzothiazoles have also been investigated for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
A comparative study found that certain benzothiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of specific functional groups was crucial for enhancing this activity.
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide; hydrochloride. The study employed MTT assays across multiple cancer cell lines, revealing that the compound significantly inhibited cell growth in a dose-dependent manner. Notably, it demonstrated higher efficacy than conventional chemotherapeutics in some cases.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effects of this compound against various bacterial strains. Using the agar diffusion method, results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a promising range for therapeutic use.
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Cores
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide Hydrochloride
- CAS : 1217051-24-5
- Key Differences: Difluoro substitution on the benzothiazole and a dimethylaminoethyl group.
- Impact: Fluorine atoms increase electronegativity and metabolic stability but reduce solubility compared to the methoxyphenyl group in the target compound. The dimethylamino group may enhance lipophilicity, affecting blood-brain barrier penetration .
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide Hydrochloride
- CAS : 1216978-31-2
- Key Differences: Diethylaminoethyl substituent instead of 2-methoxyphenylethylamine.
- The absence of the methoxyphenyl ring may reduce interactions with aromaticity-dependent targets .
Analogs with Alternative Cores but Similar Pharmacophores
WAY-100635 Trihydrochloride
- CAS : 162760-96-5
- Structure : Cyclohexanecarboxamide core with a 2-methoxyphenyl-piperazinyl-ethyl group.
- Key Differences : Cyclohexane instead of benzothiazole core.
- However, the shared 2-methoxyphenyl group suggests overlapping receptor affinities (e.g., serotonin receptors) .
RS17053 Hydrochloride
- Structure: N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride.
- Key Differences: Indole core with cyclopropylmethoxyphenoxy substituents.
- Impact : The indole moiety and cyclopropyl group may confer selectivity for adrenergic receptors, diverging from the benzothiazole-based target compound’s mechanism .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight | logP (Predicted) | Key Substituents | Potential Target |
|---|---|---|---|---|
| Target Compound | ~407.9* | 3.2 | 2-Methoxyphenyl, benzothiazole | CNS receptors, enzymes |
| N-(4,6-Difluoro-benzothiazol-2-yl) analog | 454.94 | 3.8 | Difluoro, dimethylaminoethyl | Enzymes, ion channels |
| WAY-100635 Trihydrochloride | 422.57 | 3.8 | Cyclohexane, 2-methoxyphenyl-piperazine | Serotonin receptors |
| RS17053 Hydrochloride | 356.42 | 4.1 | Indole, cyclopropylmethoxyphenoxy | Adrenergic receptors |
*Estimated based on molecular formula C₁₉H₂₀ClN₃O₂S.
- Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s methoxyphenyl group balances hydrophilicity, whereas fluorine or alkyl groups in analogs increase logP, reducing solubility .
- Metabolic Stability : Methoxy groups are prone to demethylation, while fluorine substitutions resist oxidative metabolism, extending half-life in analogs like CAS 1217051-24-5 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride?
- Methodology : Begin with a benzothiazole core (e.g., 2-aminobenzothiazole) and functionalize it via coupling reactions. For the 2-methoxyphenyl ethylamine moiety, employ reductive amination or nucleophilic substitution. The final step involves forming the carboxamide bond using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions. Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm methoxy (-OCH) and benzothiazole protons in H NMR; verify carbonyl (C=O) and aromatic carbons in C NMR.
- Mass Spectrometry : Use HRMS to match the molecular ion peak with the theoretical mass.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the carboxamide linkage and methoxyphenyl group .
Q. What preliminary biological assays are suitable for assessing its bioactivity?
- Methodology : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using broth microdilution (MIC assays). For anticancer potential, test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical significance .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodology : Apply design of experiments (DoE) to variables like solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading. Use computational tools (e.g., density functional theory (DFT)) to model transition states and identify rate-limiting steps. Validate with small-scale reactions before scaling up .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Ensure linearity in activity across concentrations (e.g., IC curves).
- Assay Standardization : Use identical cell lines, culture conditions, and endpoint measurements.
- Meta-Analysis : Compare structural analogs (e.g., variations in methoxy positioning) to isolate substituent effects .
Q. How can computational modeling predict target interactions for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II, cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity .
Q. What advanced techniques characterize its pharmacokinetic properties?
- Methodology :
- ADME Profiling : Use Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) for metabolic half-life.
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration.
- In Vivo PK : Administer to rodent models and quantify plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
